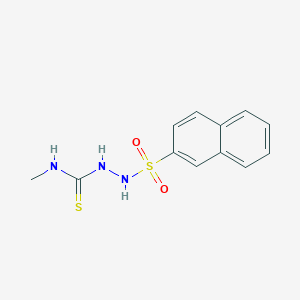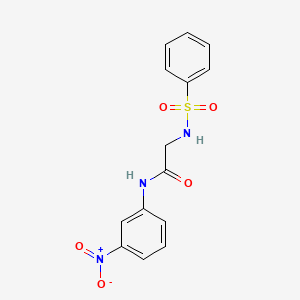![molecular formula C22H21N3O5 B5739056 5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)
5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as INH-14 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
科学的研究の応用
INH-14 has potential applications in various scientific research fields such as cancer research, drug discovery, and neuroscience. In cancer research, INH-14 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, INH-14 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, INH-14 has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative disorders.
作用機序
The mechanism of action of INH-14 involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. INH-14 also inhibits the expression of various proteins such as VEGF, MMP-9, and Bcl-2, which are involved in cancer cell growth and survival. In addition, INH-14 has been shown to modulate the activity of various ion channels and receptors in the nervous system, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
INH-14 has been shown to have various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. INH-14 has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. INH-14 also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In the nervous system, INH-14 has been shown to protect neurons from oxidative stress and excitotoxicity by modulating the activity of ion channels and receptors.
実験室実験の利点と制限
One of the advantages of using INH-14 in lab experiments is its high potency and selectivity. INH-14 has been shown to have a low toxicity profile and can be used at relatively high concentrations without causing significant adverse effects. However, one of the limitations of using INH-14 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on INH-14. One of the directions is to further investigate its potential applications in cancer research and drug discovery. INH-14 can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Another direction is to explore its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. INH-14 has been shown to have neuroprotective effects and can potentially be used for the treatment of these disorders. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of INH-14 in vivo, which can provide valuable information for its clinical development.
合成法
The synthesis of INH-14 involves the reaction between 5-[(4-isopropylphenoxy)methyl]-2-furoic acid hydrazide and 3-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and identity of the synthesized compound are confirmed by various analytical techniques such as NMR, IR, and mass spectroscopy.
特性
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15(2)17-6-8-19(9-7-17)29-14-20-10-11-21(30-20)22(26)24-23-13-16-4-3-5-18(12-16)25(27)28/h3-13,15H,14H2,1-2H3,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWMZBZTCEEKX-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)
![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)
![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)